8-nitro-4-(1-pyrrolidinyl)quinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-nitro-4-pyrrolidin-1-ylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-16(18)12-5-3-4-10-11(6-7-14-13(10)12)15-8-1-2-9-15/h3-7H,1-2,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNLDKVZUUKPKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C3C=CC=C(C3=NC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24792667 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Mechanistic Organic Chemistry and Reactivity Studies of 8 Nitro 4 1 Pyrrolidinyl Quinoline Analogs
Role of the 8-Nitro Group as an Activating and Directing Moiety
The 8-nitro group serves as a powerful electron-withdrawing group (EWG), which significantly activates the quinoline (B57606) ring towards nucleophilic attack. This activation is a cornerstone of the reactivity of 8-nitroquinoline (B147351) derivatives. The strong inductive and resonance effects of the nitro group decrease the electron density of the aromatic system, making it more susceptible to reactions with nucleophiles.
In the context of nucleophilic aromatic substitution (SNAr), the presence of a nitro group, particularly when positioned ortho or para to a leaving group, is crucial for the reaction to proceed. wikipedia.org For instance, the 8-nitro group in 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid facilitates the nucleophilic substitution at the C-7 position by weakly nucleophilic primary amines. nih.gov This activating effect is also observed in the unusual reactivity of 1-methyl-3,6,8-trinitro-2-quinolone (TNQ), where the 8-nitro group, in conjunction with other nitro groups, enables regioselective cine-substitutions at the 4-position. nih.gov
The directing influence of the 8-nitro group is also evident in electrophilic substitution reactions, although these are generally disfavored due to the deactivating nature of the nitro group. In the nitration of quinoline itself, the reaction proceeds via the quinolinium ion, and substitution occurs preferentially at the 5- and 8-positions of the benzene (B151609) ring, which are less deactivated. stackexchange.com
The steric bulk of the 8-nitro group can also play a significant role in the molecule's reactivity and conformation. In 1-methyl-3,6,8-trinitro-2-quinolone, steric repulsion between the 1-methyl group and the 8-nitro group distorts the quinolone ring, leading to a loss of planarity and aromaticity in the pyridone ring. nih.gov This distortion enhances the reactivity of the pyridone moiety, making it behave more like an activated nitroalkene. nih.gov
Exploration of Nucleophilic Aromatic Substitution Mechanisms on the Quinoline Ring
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 8-nitroquinoline analogs. The mechanism typically involves a two-step addition-elimination process. wikipedia.org
Nucleophilic Attack and Formation of a Meisenheimer Complex: A nucleophile attacks the electron-deficient carbon atom bearing a leaving group. This rate-determining step leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is critical to the reaction's feasibility. The presence of strong electron-withdrawing groups, such as the 8-nitro group, is essential for stabilizing the negative charge through resonance. masterorganicchemistry.com
Elimination of the Leaving Group: The aromaticity of the ring is restored in the second, faster step, where the leaving group is expelled. masterorganicchemistry.com
A prime example is the reaction of 4-chloro-8-nitroquinoline (B1348196) with various nucleophiles. The chlorine atom at the C-4 position is activated by the 8-nitro group, facilitating its substitution. nih.gov Similarly, in 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, the 8-nitro group activates the C-7 position for nucleophilic attack by amines. nih.gov
The Vicarious Nucleophilic Substitution (VNS) of hydrogen is another important SNAr mechanism observed in nitroquinolines. This reaction allows for the direct substitution of a hydrogen atom located ortho or para to the nitro group. nih.gov The reaction of 8-nitroquinoline derivatives with nucleophiles like 9H-carbazole can lead to the substitution of hydrogen at the C-7 position. nih.gov The regiochemistry of VNS can be influenced by the size of the nucleophile. nih.gov
The reactivity of different positions on the quinoline ring can be compared. For instance, in a molecule containing both a chlorine atom at C-4 and a hydrogen at C-7 activated by an 8-nitro group, both SNAr of the halogen and VNS of the hydrogen can occur, sometimes leading to complex reaction mixtures. nih.gov
Regiochemical and Stereochemical Pathways in Cycloaddition Reactions
While SNAr reactions are prevalent, the activated nature of the quinoline ring in certain 8-nitro analogs also allows for participation in cycloaddition reactions. The distorted pyridone ring of 1-methyl-3,6,8-trinitro-2-quinolone (TNQ), which exhibits nitroalkene-like character, can undergo cycloaddition with electron-rich alkenes or dienes under mild conditions. nih.gov This reactivity provides a pathway to construct new fused ring systems on the [c]-face of the quinolone core. nih.gov
Recent studies have explored dearomative cycloadditions of quinoline derivatives with alkenes. researchgate.net These reactions, often mediated by photoredox catalysis, can lead to the formation of complex, three-dimensional scaffolds. For example, cascade dearomative [2+2] cycloaddition/rearrangement reactions of quinolines with alkenes have been developed to access fused 2D/3D ring systems. researchgate.net
The regiochemistry and stereochemistry of these cycloadditions are critical aspects. In the case of TNQ, the cycloaddition is regioselective, leading to specific fused ring structures. nih.gov In photocatalyzed reactions, the diastereomeric ratio of the products can be influenced by reaction parameters such as the acid additive, concentration, and light intensity. researchgate.net The development of asymmetric catalytic methods for these cycloadditions is an active area of research, aiming to control the stereochemical outcome and produce enantiomerically enriched products. researchgate.net
Reaction Kinetics and Transition State Analysis
The kinetics of reactions involving 8-nitroquinoline analogs provide valuable information about the reaction mechanism. The rate of a reaction is determined by the height of the activation energy barrier of the rate-determining step. youtube.com For SNAr reactions, the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex. masterorganicchemistry.com
The Hammond postulate states that the transition state of a reaction step will more closely resemble the species (reactant or product) to which it is closer in energy. youtube.com In the exothermic formation of a Meisenheimer complex, the transition state will be reactant-like. Conversely, in an endothermic step, the transition state will be product-like. youtube.com
Analyzing the transition state involves understanding the changes in bonding and charge distribution as the reactants are converted to products. Computational methods, often in conjunction with experimental data like kinetic isotope effects (KIEs), are used to model the three-dimensional geometry and electrostatic properties of transition states. nih.gov For the SNAr reaction of an 8-nitroquinoline derivative, the transition state for the formation of the Meisenheimer complex would involve the partial formation of the new bond with the nucleophile and partial localization of negative charge on the quinoline ring, which is stabilized by the 8-nitro group.
Kinetic analysis can also differentiate between competing reaction pathways. For example, by following the conversion of reactants to products over time using techniques like NMR spectroscopy, the relative rates of different reactions can be determined. researchgate.net This is particularly important when multiple reactive sites are present, as in the case of a nitroquinoline with both a halogen and an activated hydrogen available for substitution.
Pathways for Quinoline N-Oxide Formation in Nitro-Substituted Systems
The formation of quinoline N-oxides from nitro-substituted precursors can occur through various mechanisms. One notable pathway involves the electrochemical reduction of 2-allyl-substituted nitroarenes. This process generates nitroarene radical anions, which can then undergo a 1,5-hydrogen atom transfer (HAT) reaction to cyclize and form quinoline N-oxides. researchgate.net This method avoids the need for stoichiometric reducing agents by utilizing sacrificial C-H bonds from the solvent. researchgate.net
Another pathway involves a FeCl3-catalyzed single-electron transfer (SET) and HAT cascade. In this process, an intermediate formed between the nitroarene and a solvent like N-methylpyrrolidone (NMP) plays a key role in facilitating substitution with amides. researchgate.net
Theoretical calculations, such as those using semi-empirical molecular orbital methods (MNDO), can be employed to understand the differences in reactivity between quinolines and their corresponding N-oxides. These calculations can provide insights into properties like LUMO energies, which are relevant to nucleophilic attack. clockss.org The presence of the N-oxide function can be indispensable for certain amination reactions of quinoline derivatives. clockss.org Computational studies have also explored nitro derivatives of quinoline N-oxide as potential therapeutic agents, highlighting how the N-oxide group can modulate the electronic properties and biological activity of the molecule. nih.gov
Advanced Spectroscopic and Structural Characterization of 8 Nitro 4 1 Pyrrolidinyl Quinoline and Its Derivatives
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of quinoline (B57606) derivatives. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, the position of substituents on the quinoline core can be unequivocally determined.
For the parent compound, 8-nitroquinoline (B147351) , the ¹H NMR spectrum provides key insights into its structure. chemicalbook.com While a detailed spectrum with peak assignments for 8-nitro-4-(1-pyrrolidinyl)quinoline is not available, analysis of related structures, such as N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, demonstrates the power of NMR. In this derivative, the ¹H NMR spectrum clearly shows a double doublet for the H-4 proton at 5.69 ppm, with coupling constants indicating its axial orientation within the tetrahydroquinoline ring. researchgate.net The H-2 proton appears at 4.65 ppm, and the high coupling constants for both H-2 and H-4 protons (10.7-11.1 Hz) confirm their axial positions and thus a cis relationship between the substituents at the C-2 and C-4 positions. researchgate.net
For the hypothetical This compound , one would expect to see characteristic signals for the pyrrolidinyl protons, typically appearing as multiplets in the upfield region (around 2.0 and 3.5 ppm). The protons on the quinoline ring would show distinct downfield shifts influenced by the electron-withdrawing nitro group and the electron-donating pyrrolidinyl group. Two-dimensional NMR techniques, such as COSY and HSQC, would be crucial for unambiguously assigning each proton and carbon signal.
Table 1: Representative ¹H NMR Data for a Substituted Tetrahydroquinoline Derivative Data based on N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one. researchgate.net
| Proton | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) | Inferred Orientation |
| H-2 | 4.65 | dd | 3.1, 10.7 | Axial |
| H-4 | 5.69 | dd | 6.4, 11.1 | Axial |
Mass Spectrometry (MS) and Elemental Analysis (EA) for Molecular Formula Confirmation
Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight and confirm the molecular formula of a synthesized compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition.
For 8-nitroquinoline (C₉H₆N₂O₂), the calculated molecular weight is 174.16 g/mol . nih.govnist.gov Electron ionization (EI) mass spectra of quinoline itself show an intense molecular ion peak ([M]⁺) at m/z 129, with the most significant fragmentation being the loss of HCN (27 mass units). massbank.eu For nitro-substituted derivatives, fragmentation patterns often involve the loss of the nitro group (NO₂, 46 mass units) or related fragments. For instance, in the analysis of nitrated fatty acids, a characteristic loss of NO₂⁻ (m/z 46) is monitored. bldpharm.com
In the case of This compound , the expected molecular formula is C₁₃H₁₃N₃O₂. HRMS would be used to confirm this by matching the experimentally measured mass to the calculated exact mass (243.1008). Elemental Analysis (EA) would further corroborate the molecular formula by providing the weight percentages of carbon, hydrogen, and nitrogen, which must align with the calculated values for C₁₃H₁₃N₃O₂. For example, the characterization of new 8-nitrofluoroquinolone derivatives routinely includes EA and MS to confirm that the expected structures were formed. nih.gov
Table 2: Molecular Formula and Weight Data for 8-Nitroquinoline and its Hypothetical Derivative
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 8-Nitroquinoline | C₉H₆N₂O₂ | 174.16 nih.govnist.gov |
| This compound | C₁₃H₁₃N₃O₂ | 243.26 (Calculated) |
Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification
Infrared (IR) spectroscopy is a powerful and rapid method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."
The IR spectrum of 8-nitroquinoline is well-documented and shows characteristic absorption bands. nist.govnist.gov For its derivatives, these key vibrations are essential for confirming successful chemical transformations. The most prominent bands for a nitro-substituted quinoline would be:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Nitro group (NO₂) stretching: Strong asymmetric and symmetric stretching vibrations are expected in the regions of 1560-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. The IR spectrum of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one shows these nitro group signals at 1512 and 1342 cm⁻¹. researchgate.net
C=N and C=C stretching (quinoline ring): A series of bands in the 1600-1450 cm⁻¹ region.
C-N stretching (pyrrolidinyl group): For this compound, a C-N stretching band would be expected around 1350-1250 cm⁻¹.
The IR spectrum of a related compound, N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one, also shows characteristic bands for the amine (3394 cm⁻¹) and amide (1666 cm⁻¹) groups, demonstrating the utility of IR in identifying multiple functional groups within a complex molecule. researchgate.net
Table 3: Characteristic IR Absorption Frequencies for Nitroquinoline Derivatives
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference Compound Example |
| Nitro (Ar-NO₂) | Asymmetric Stretch | 1560-1500 | 1512 cm⁻¹ researchgate.net |
| Nitro (Ar-NO₂) | Symmetric Stretch | 1360-1300 | 1342 cm⁻¹ researchgate.net |
| Amine (N-H) | Stretch | 3400-3300 | 3394 cm⁻¹ researchgate.net |
| Amide (C=O) | Stretch | ~1670 | 1666 cm⁻¹ researchgate.net |
Single Crystal X-ray Diffraction (XRD) for Absolute Configuration and Solid-State Structure
While the crystal structure for this compound has not been reported, an extensive analysis of 8-nitroquinoline is available. nih.govresearchgate.net The compound crystallizes in the monoclinic space group P2₁/c. nih.gov The quinoline ring system is nearly planar, with a very small dihedral angle of 3.0(9)° between the fused pyridine (B92270) and benzene (B151609) rings. nih.govresearchgate.net This planarity is a key structural feature.
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
XRD analysis provides precise measurements of all geometric parameters. For 8-nitroquinoline , the bond lengths are within normal ranges for this type of heterocyclic system. nih.gov For example, the C-NO₂ bond length and the N-O bond lengths in the nitro group are consistent with those in other aromatic nitro compounds. Analysis of a derivative, 8-(4-nitrobenzyloxy)quinoline , also shows that the bond lengths and angles are within normal ranges. nih.gov The detailed crystallographic data allows for the creation of precise molecular models and a deep understanding of the electronic structure as reflected in the bond geometry.
Table 4: Selected Crystallographic Data for 8-Nitroquinoline nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.2421 (11) |
| b (Å) | 16.688 (3) |
| c (Å) | 7.2089 (11) |
| β (°) | 114.086 (4) |
| Volume (ų) | 795.4 (2) |
| Z (molecules/unit cell) | 4 |
Determination of Regio- and Stereochemistry in Complex Structures
For complex molecules with multiple substituents and potential stereocenters, XRD is the gold standard for determining both regiochemistry (which isomer is formed) and stereochemistry (the spatial arrangement of atoms). The synthesis of new quinoline derivatives can often lead to multiple possible isomers. researchgate.net For example, in the structure of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one, XRD analysis unequivocally confirmed the cis conformation of the substituents at the C-2 and C-4 positions. researchgate.net This absolute structural knowledge is critical and often difficult to obtain by spectroscopic methods alone.
Examination of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The packing of molecules in a crystal is governed by non-covalent intermolecular forces. XRD analysis reveals the details of these interactions, such as hydrogen bonds and π-π stacking, which are crucial for understanding the material's physical properties. In the crystal structure of 8-(4-nitrobenzyloxy)quinoline , intermolecular C-H···O interactions link the molecules into chains. nih.gov Furthermore, π-π stacking interactions between the quinoline rings, with a centroid-centroid distance of 3.623(1) Å, provide additional stabilization to the crystal lattice. nih.gov A similar analysis of quinolin-8-yl 4-chlorobenzoate shows a rich network of C-H···N, C-H···O, Cl···π, and π···π interactions that define its supramolecular structure. massbank.eu These interactions are fundamental to crystal engineering and the design of materials with specific properties.
Hirshfeld Surface Analysis for Intermolecular Interaction Visualization
Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of the close contacts that govern the crystal packing. The analysis generates a three-dimensional surface around a molecule, color-coded to highlight different properties and interactions.
A key feature of this analysis is the generation of a dnorm surface, which simultaneously displays the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms. The dnorm values can be negative, zero, or positive:
Red regions (negative dnorm): Indicate intermolecular contacts that are shorter than the sum of the van der Waals radii, suggesting strong interactions such as hydrogen bonds.
White regions (zero dnorm): Represent contacts approximately equal to the van der Waals radii.
Blue regions (positive dnorm): Signify contacts longer than the van der Waals radii.
In the context of this compound, a Hirshfeld surface analysis would elucidate the specific roles of the nitro group, the pyrrolidinyl substituent, and the quinoline core in directing the supramolecular assembly. The nitro group's oxygen atoms are potential hydrogen bond acceptors, likely forming C–H···O interactions with neighboring molecules. nih.govnih.gov The planar quinoline ring system could participate in π–π stacking interactions, a common feature in the crystal packing of aromatic compounds. nih.gov The pyrrolidinyl group, with its aliphatic C-H bonds, would contribute to weaker van der Waals forces and H···H contacts.
A detailed Hirshfeld surface analysis of this compound would provide precise percentages for each type of intermolecular contact, offering a comprehensive understanding of the forces stabilizing its crystal structure. Such an analysis would involve generating high-resolution images of the Hirshfeld surface mapped with dnorm, shape index, and curvedness to visualize the intricate network of interactions.
Table of Intermolecular Contact Contributions
While specific experimental data for this compound is not available in the provided search results, a hypothetical data table based on the analysis of similar structures is presented below for illustrative purposes. The values represent the percentage contribution of various intermolecular contacts to the total Hirshfeld surface area.
| Intermolecular Contact | Percentage Contribution (%) |
| H···H | 45.0 |
| O···H/H···O | 25.5 |
| C···H/H···C | 12.0 |
| N···H/H···N | 8.5 |
| C···C | 5.0 |
| O···C/C···O | 2.5 |
| N···O/O···N | 1.5 |
This table is a hypothetical representation and is not based on experimental data for this compound.
The quantitative data derived from such an analysis is crucial for understanding the structure-property relationships of the compound and for the rational design of new materials with desired solid-state properties.
Theoretical and Computational Investigations of 8 Nitro 4 1 Pyrrolidinyl Quinoline
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. researchgate.netuobaghdad.edu.iq For quinoline (B57606) derivatives, DFT has been employed to calculate parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are crucial for understanding charge transfer within the molecule. researchgate.net
Studies on related nitroquinoline compounds have shown that the nitro group significantly influences the electronic properties. nih.gov For instance, in a study of 8-nitroquinolin-2(1H)-ones, the position of the nitro group and intramolecular hydrogen bonding were found to dramatically affect the redox potential, a key factor in their biological activity. nih.gov The electronic structure of 8-nitro-4-(1-pyrrolidinyl)quinoline is similarly expected to be influenced by the electron-withdrawing nitro group and the electron-donating pyrrolidinyl substituent.
A molecular electrostatic potential (MEP) map can predict reactive sites for electrophilic and nucleophilic attacks. researchgate.net For similar quinoline structures, negative potential regions are often located around the nitrogen and oxygen atoms, indicating sites prone to electrophilic attack, while positive regions suggest sites for nucleophilic attack. researchgate.netdntb.gov.ua
Table 1: Predicted Electronic Properties of a Quinoline Derivative
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO-LUMO Energy Gap | Low | Indicates potential for high reactivity and charge transfer. uobaghdad.edu.iqresearchgate.net |
| Dipole Moment | Moderate to High | Suggests significant charge separation within the molecule. |
| Electron Affinity | High | The nitro group enhances the ability to accept electrons. |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is essential for understanding the three-dimensional structure of a molecule and its flexibility, which are critical for its interaction with biological targets. nih.govresearchgate.net For this compound, the orientation of the pyrrolidinyl ring relative to the quinoline core is a key conformational feature.
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, revealing how they might change conformation in a biological environment. researchgate.netnih.gov MD simulations of quinoline derivatives have been used to assess the stability of ligand-protein complexes, showing how the molecule adapts its conformation to fit into a binding site. researchgate.net These simulations can reveal stable conformations and the energetic barriers between them, providing a more realistic picture of the molecule's behavior than static models. nih.gov
In Silico Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, such as NMR chemical shifts, and vibrational frequencies (IR and Raman). researchgate.net DFT calculations have been successfully used to predict the vibrational wavenumbers of quinoline derivatives, which show good agreement with experimental data. nih.gov
For this compound, theoretical calculations could predict its 1H and 13C NMR spectra, aiding in its structural confirmation. nih.gov The predicted spectra would show characteristic signals for the quinoline and pyrrolidinyl protons and carbons, with the chemical shifts influenced by the electronic effects of the nitro and pyrrolidinyl groups.
Table 2: Predicted Spectroscopic Data for a Quinoline Derivative
| Spectrum | Predicted Feature | Corresponding Structural Unit |
|---|---|---|
| 1H NMR | Downfield shifts for aromatic protons | Quinoline ring protons near the nitro group. |
| 13C NMR | Characteristic signals for C=S | Thiosemicarbazide functionality (in related compounds). nih.gov |
| IR | C=O stretching frequency | Carbonyl group (if present in analogs). researchgate.net |
Ligand-Protein Interaction Profiling via Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. nih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. nih.govnih.gov
For this compound, docking studies could be performed against various protein targets to explore its potential biological activities. For instance, quinoline derivatives have been docked into the active sites of enzymes like proteases and kinases. nih.govresearchgate.net These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues, which are crucial for binding affinity. nih.govnih.gov
Pharmacophore Modeling and Virtual Screening for Analog Discovery
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.gov This model can then be used as a query in virtual screening to search large chemical databases for new compounds with similar features, potentially leading to the discovery of novel analogs. nih.govnih.gov
A pharmacophore model for this compound would likely include features such as a hydrogen bond acceptor (the nitro group), a hydrogen bond donor (if applicable), aromatic rings, and a hydrophobic group (the pyrrolidinyl ring). bohrium.com Virtual screening using such a model could identify new quinoline derivatives with potentially improved activity or different selectivity profiles.
ADME-Related Computational Studies for Structural Optimization
ADME (Absorption, Distribution, Metabolism, and Excretion) properties are critical for the success of a drug candidate. nih.gov In silico methods are increasingly used to predict these properties early in the drug discovery process, allowing for the optimization of lead compounds. researchgate.netbohrium.com
For this compound, computational tools can predict properties such as lipophilicity (logP), aqueous solubility, and potential for metabolism by cytochrome P450 enzymes. nih.govnih.gov For example, Lipinski's rule of five is a commonly used filter to assess the "drug-likeness" of a compound based on its molecular weight, logP, and the number of hydrogen bond donors and acceptors. nih.gov
Table 3: Predicted ADME Properties for a Quinoline Derivative
| Property | Predicted Value | Significance |
|---|---|---|
| LogP | 2.0 - 4.0 | Indicates good membrane permeability. nih.gov |
| Aqueous Solubility | Moderate | Affects absorption and formulation. nih.gov |
| Human Oral Absorption | > 80% | High potential for oral bioavailability. nih.gov |
By predicting these properties, computational studies can guide the structural modification of this compound to improve its pharmacokinetic profile, for example, by altering substituents to modulate lipophilicity or metabolic stability. researchgate.net
Molecular and Cellular Biological Activities of 8 Nitro 4 1 Pyrrolidinyl Quinoline and Analogs Non Clinical, in Vitro
In Vitro Inhibition of Microbial DNA Gyrase and Topoisomerase IV
Quinolone antibiotics are known to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. nih.gov DNA gyrase, found in most bacteria, introduces negative supercoils into DNA, while topoisomerase IV is primarily responsible for decatenating replicated chromosomes. nih.gov The inhibitory action of quinolones involves trapping these enzymes on DNA, leading to double-strand breaks and ultimately cell death. nih.gov
While specific data on 8-nitro-4-(1-pyrrolidinyl)quinoline is not extensively detailed in the provided results, the general mechanism of quinolone action provides a framework for its expected activity. Studies on various quinoline (B57606) derivatives have demonstrated their potent inhibitory effects on these bacterial enzymes. For instance, aminocoumarin antibiotics, which also target DNA gyrase, show significant inhibitory activity against both DNA gyrase and topoisomerase IV from Staphylococcus aureus and Escherichia coli. nih.govresearchgate.net DNA gyrase is typically the primary target for these compounds. nih.govresearchgate.net The antibacterial efficacy of these compounds often correlates with their inhibitory activity against these topoisomerases. nih.gov
Structure-Activity Relationship (SAR) Studies for Enzyme Inhibition and Receptor Binding
The biological activity of quinoline derivatives is highly dependent on their structural features. Structure-activity relationship (SAR) studies are crucial for understanding how different substituents on the quinoline ring and its associated moieties influence their interaction with biological targets.
Influence of Pyrrolidinyl Substituent Modifications
Modifications to the pyrrolidinyl substituent at the 4-position of the quinoline ring can significantly impact biological activity. For example, in a series of 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives, substitutions on the pyrrolidinyl ring had a profound effect on their ability to inhibit caspases-3 and -7. nih.gov Specifically, enantiomerically pure diastereomeric 4-fluoropyrrolidinyl derivatives were found to be 100-1000 times more potent inhibitors than their 4-methoxy counterparts. nih.gov A 4,4-difluorinated compound demonstrated the highest potency, with IC50 values of 362 nM and 178 nM for caspase-3 and caspase-7, respectively. nih.gov Conversely, derivatives with 4-methoxy, 4-trifluoromethyl, and other bulkier groups at the 4-position, or a methoxymethyl group at the 5-position, showed significantly reduced or no activity. nih.gov This highlights the sensitivity of the binding pocket to the nature and position of substituents on the pyrrolidinyl ring.
Impact of Nitro Group Position and Additional Substituents
The position of the nitro group and the presence of other substituents on the quinoline ring are critical determinants of activity. For 4-nitrostilbene (B156276) derivatives, the presence of electron-withdrawing groups, which lower the lowest unoccupied molecular orbital (LUMO) energy, facilitates the reduction of the nitro group. nih.gov This reduction is a key step in the metabolic activation to a mutagenic hydroxylamine. nih.gov
In the context of quinoline carboxylic acids as inhibitors of dihydroorotate (B8406146) dehydrogenase, SAR studies identified three crucial regions for activity: the C(2) position, which requires bulky hydrophobic substituents; the C(4) position, where a carboxylic acid is strictly necessary; and the benzo portion of the quinoline ring, which can be appropriately substituted. nih.gov Furthermore, for 8-hydroxy-quinoline-7-carboxylic acid derivatives acting as Pim-1 kinase inhibitors, the 8-hydroxy-quinoline 7-carboxylic acid moiety was identified as a crucial pharmacophore. nih.gov Molecular modeling suggests that this scaffold interacts with key residues within the ATP-binding pocket of the kinase. nih.gov
Lipophilicity and Structural Rigidity Correlations with Activity
Lipophilicity, a measure of a compound's ability to dissolve in fats and lipids, is a key parameter influencing its pharmacokinetic and pharmacodynamic properties, including its ability to cross cell membranes. nih.gov For a series of quinoline-1,4-quinone hybrids, the experimentally determined lipophilicity (logP) values were generally low to moderate. nih.gov The introduction of a nitrogen atom into the quinoline ring was found to reduce lipophilicity. nih.gov
The structural rigidity of the quinoline scaffold also plays a role in its biological activity. The planar nature of the quinoline ring system can facilitate intercalation into DNA or binding to flat receptor surfaces. The specific conformation and rigidity imparted by various substituents will influence how the molecule fits into its target binding site, thereby affecting its inhibitory potency.
Mechanistic Studies of Cellular Responses in Model Cell Lines (e.g., Apoptosis Induction, ROS Influx)
Quinoline derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cell lines through various mechanisms. A study on novel 8-nitro quinoline-based thiosemicarbazone analogues demonstrated that the most potent compound induced cell cycle arrest at the G1/S and G2/M phases and triggered apoptosis. nih.govresearchgate.net This apoptotic process was found to be mediated by mitochondrial dysfunction and an increase in the production of reactive oxygen species (ROS). nih.govresearchgate.net Gene expression analysis further revealed that the cell death was induced through the activation of a caspase-3 dependent intrinsic apoptotic signaling pathway. nih.govresearchgate.net
The influx of ROS can lead to oxidative stress, damaging cellular components and activating signaling pathways that culminate in apoptosis. The ability of these 8-nitro quinoline derivatives to increase cytotoxic ROS levels highlights a key mechanism of their anticancer activity. nih.govresearchgate.net
Modulation of Multidrug Resistance (MDR) Mechanisms in Cellular Models
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). nih.gov Certain quinoline derivatives have been investigated for their ability to reverse MDR. MS-209, a novel quinoline derivative, has been shown to reverse P-gp-mediated MDR in human small cell lung cancer cells. nih.gov It restores the chemosensitivity of resistant cells to conventional anticancer drugs like etoposide, adriamycin, and vincristine (B1662923) in a dose-dependent manner. nih.gov
Further studies on MS-209 demonstrated its ability to enhance the chemotherapeutic effects of vincristine and adriamycin in vivo. nih.gov Mechanistically, MS-209 was found to inhibit the photolabeling of P-glycoprotein by [3H]-azidopine and increase the intracellular accumulation of adriamycin in resistant cells more effectively than verapamil, a known P-gp inhibitor. nih.gov These findings suggest that MS-209 directly interacts with P-gp, inhibiting the efflux of anticancer agents and thereby overcoming MDR. nih.gov
Inhibition of Other Enzyme Targets (e.g., α-Glycosidase, α-Amylase)
Various synthetic quinoline derivatives have been shown to be potent inhibitors of both α-glucosidase and α-amylase. For instance, a series of novel dihydropyrano[3,2-c]quinoline derivatives displayed significant in vitro α-glucosidase inhibitory activity, with some compounds exhibiting IC50 values in the low micromolar range, far more potent than the standard drug acarbose (B1664774). nih.gov Specifically, compounds 6e and 6d from this series were the most potent, with IC50 values of 10.3 ± 0.3 µM and 15.7 ± 0.5 µM, respectively. nih.gov Kinetic studies revealed that these compounds act as uncompetitive or non-competitive inhibitors of α-glucosidase. nih.gov
Furthermore, novel quinoline-based triazole hybrid analogs have been synthesized and evaluated for their inhibitory effects on both α-amylase and α-glucosidase. These compounds showed a broad range of activities, with IC50 values against α-amylase ranging from 0.80 ± 0.05 µM to 40.20 ± 0.70 µM, and against α-glucosidase from 1.20 ± 0.10 µM to 43.30 ± 0.80 µM, again demonstrating superior potency to acarbose in many cases. frontiersin.org Another study on thiadiazole quinoline derivatives identified several potent α-amylase inhibitors, with some analogs showing IC50 values significantly lower than that of acarbose. nih.gov
The structure-activity relationship (SAR) studies of these quinoline analogs often highlight the importance of specific substitutions on the quinoline ring and the attached side chains for their inhibitory potency. For example, the presence of electron-withdrawing groups on the aryl ring of quinoline-based triazole scaffolds was found to play a significant role in the inhibition of the α-amylase enzyme. frontiersin.org Similarly, for 4-hydroxyquinolinone-hydrazones, substitutions on the benzylidene ring were shown to enhance their α-glucosidase inhibitory activities. nih.gov
Although direct experimental data for this compound is absent, the collective findings from studies on its structural analogs strongly suggest that this compound could also exhibit inhibitory activity against α-glucosidase and α-amylase. The presence of the nitro group, an electron-withdrawing substituent, and the pyrrolidinyl moiety at the 4-position of the quinoline core are features that could contribute to its potential as an enzyme inhibitor in this context. Further in vitro enzymatic assays are warranted to confirm and quantify this potential activity.
Table 1: In Vitro α-Glucosidase and α-Amylase Inhibitory Activities of Selected Quinoline Analogs
| Compound/Analog Class | Enzyme Target | IC50 (µM) | Reference |
| Dihydropyrano[3,2-c]quinoline (6e ) | α-Glucosidase | 10.3 ± 0.3 | nih.gov |
| Dihydropyrano[3,2-c]quinoline (6d ) | α-Glucosidase | 15.7 ± 0.5 | nih.gov |
| Quinoline-based triazole analogs | α-Amylase | 0.80 - 40.20 | frontiersin.org |
| Quinoline-based triazole analogs | α-Glucosidase | 1.20 - 43.30 | frontiersin.org |
| Thiadiazole quinoline analog (1 ) | α-Amylase | 0.002 ± 0.60 | nih.gov |
| Acarbose (Standard) | α-Glucosidase | 750.0 ± 1.5 | nih.gov |
| Acarbose (Standard) | α-Amylase | 10.30 ± 0.20 | frontiersin.org |
Use as Chemical Probes for Elucidating Biochemical Pathways
The inherent fluorescence properties of the quinoline scaffold make it a valuable tool in the development of chemical probes for biological applications. nih.govnih.govresearchgate.netcrimsonpublishers.com While there is no specific literature detailing the use of this compound as a chemical probe to elucidate biochemical pathways, the characteristics of its analogs suggest a strong potential for such applications.
Quinoline-based fluorescent probes have been successfully designed and synthesized for various purposes, including the detection of metal ions and for bioimaging. For instance, a novel quinoline-based turn-on fluorescent probe, QNP, was developed for the highly selective detection of Al(III) ions and has been successfully used for bioimaging in living cells, plant tissues, and zebrafish. nih.gov This demonstrates the ability of the quinoline core to be modified into a sensitive and selective tool for visualizing specific analytes within complex biological systems.
Furthermore, fluorescent retinoic acid analogues incorporating a dihydroquinoline moiety have been synthesized and used as multifunctional tools to investigate the complex retinoid signaling pathways. nih.gov These probes allowed for the in vitro characterization of their binding to cellular targets and for imaging their localization within cultured human epithelial cells, highlighting their utility in dissecting cellular processes. nih.gov The development of such probes often relies on the principle of "turn-on" or "turn-off" fluorescence upon binding to a specific target, or on the solvatochromatic properties of the fluorophore, where the emission spectrum changes based on the polarity of the microenvironment.
Given that this compound possesses a conjugated system and a nitrogen-containing heterocyclic ring, it is plausible that this compound exhibits intrinsic fluorescence. The nitro group, being a strong electron-withdrawing group, and the pyrrolidinyl group, an electron-donating group, could potentially lead to interesting photophysical properties, such as intramolecular charge transfer (ICT), which is a common mechanism for designing fluorescent probes.
Therefore, this compound or its derivatives could potentially be developed as chemical probes for:
Enzyme Activity Assays: A fluorescently labeled version could be used to monitor enzyme kinetics or to screen for inhibitors in a high-throughput format.
Cellular Imaging: Its potential fluorescence could be exploited to visualize its uptake and subcellular localization, providing insights into its mechanism of action.
Target Identification: By functionalizing the molecule to create a photoaffinity probe, it could be used to covalently label its biological targets within a cell, facilitating their identification and the elucidation of the pathways they are involved in.
However, without experimental validation, these remain hypothetical applications based on the known properties of the broader class of quinoline compounds. Further research is necessary to characterize the photophysical properties of this compound and to explore its utility as a chemical probe for biochemical pathway elucidation.
Future Directions and Advanced Research Perspectives for 8 Nitro 4 1 Pyrrolidinyl Quinoline
Development of Cascade and Multicomponent Reactions for Scaffold Assembly
The efficient synthesis of the 8-nitro-4-(1-pyrrolidinyl)quinoline scaffold is paramount for its extensive study. Future research should focus on the development of cascade and multicomponent reactions (MCRs) to streamline its production. MCRs, where three or more reactants combine in a single step to form a product incorporating portions of all reactants, offer significant advantages in terms of atom economy, reduced waste, and operational simplicity. cornell.edu
For instance, a potential strategy could involve a one-pot synthesis that combines the core quinoline-forming reaction with the introduction of the nitro and pyrrolidinyl groups. This could be a modification of known quinoline (B57606) syntheses, such as the Combes, Conrad-Limpach, or Doebner-von Miller reactions, adapted to a multicomponent format. nih.gov The development of such reactions would not only accelerate the synthesis of the target molecule but also facilitate the rapid generation of a library of analogs with diverse substitution patterns for structure-activity relationship (SAR) studies. nih.govresearchgate.net
Integration with Flow Chemistry and Automated Synthesis Platforms
To further enhance the efficiency and scalability of synthesizing this compound and its derivatives, the integration of cascade reactions with flow chemistry and automated synthesis platforms presents a promising avenue. researchgate.net Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers superior control over reaction parameters such as temperature, pressure, and reaction time. nih.govrsc.org This precise control can lead to higher yields, improved safety for handling potentially hazardous intermediates, and easier scalability. researchgate.netgoflow.at
Automated platforms can be programmed to systematically vary reaction conditions and starting materials, enabling high-throughput screening and optimization of reaction protocols. researchgate.netdtu.dk The combination of MCRs and flow chemistry would create a powerful, automated system for the rapid and efficient production of a wide array of quinoline derivatives, significantly accelerating the drug discovery process. rsc.org
Exploration of Novel Binding Modes and Allosteric Modulation Mechanisms
A critical area of future research is the elucidation of the molecular targets and binding interactions of this compound. Beyond traditional orthosteric binding, where a ligand binds to the primary active site of a receptor, the exploration of allosteric modulation offers a novel therapeutic approach. nih.gov Allosteric modulators bind to a site topographically distinct from the orthosteric site, inducing a conformational change in the receptor that can enhance or diminish the effect of the endogenous ligand. nih.govnih.gov
Investigating whether this compound or its analogs can act as allosteric modulators of key biological targets, such as G protein-coupled receptors (GPCRs) or enzymes, could reveal new mechanisms of action and therapeutic opportunities. nih.govresearchgate.net This would involve extensive in vitro screening assays to identify potential targets and detailed structural biology studies to characterize the allosteric binding sites. nih.gov
Advanced Spectroscopic Characterization (e.g., Solid-State NMR, Cryo-EM for Ligand-Target Complexes)
To gain a deeper understanding of the structural and dynamic properties of this compound and its interactions with biological macromolecules, advanced spectroscopic techniques will be indispensable. Solid-state NMR (ssNMR) spectroscopy can provide detailed information about the structure and dynamics of the compound in its solid form and can also be used to study its interaction with membrane-bound proteins. tsijournals.commdpi.com
Furthermore, cryogenic electron microscopy (cryo-EM) has emerged as a powerful tool for determining the high-resolution structures of ligand-target complexes. frontiersin.orgnih.gov By visualizing the binding of this compound to its biological target, cryo-EM can provide crucial insights into the specific molecular interactions that govern its activity. nih.gov This structural information is invaluable for understanding its mechanism of action and for guiding the rational design of more potent and selective analogs. frontiersin.org Computational methods, such as Density Functional Theory (DFT) calculations, can complement experimental spectroscopic data to provide a comprehensive characterization of the molecule's properties. uantwerpen.benih.gov
Application of Machine Learning and AI in Structure-Activity Prediction
The vast chemical space that can be explored by varying the substituents on the quinoline scaffold necessitates the use of computational tools to guide synthesis and testing. Machine learning (ML) and artificial intelligence (AI) are poised to play a transformative role in predicting the structure-activity relationships (SAR) of this compound derivatives. researchgate.netnih.gov
By training ML models on datasets of synthesized compounds and their corresponding biological activities, it is possible to develop quantitative structure-activity relationship (QSAR) models. nih.govnih.gov These models can then be used to predict the activity of virtual compounds before they are synthesized, allowing researchers to prioritize the most promising candidates and reduce the time and cost of drug discovery. nih.govresearchgate.net AI can also be employed to design novel molecular structures with desired properties, further accelerating the discovery of new therapeutic agents. researchgate.net
Design and Synthesis of Photoactivatable or Bioconjugatable Analogs for Research Tools
To facilitate the study of its biological function, the design and synthesis of photoactivatable or bioconjugatable analogs of this compound are of great interest. Photoactivatable analogs incorporate a photolabile protecting group that can be cleaved with light, allowing for precise spatial and temporal control over the release of the active compound. This enables researchers to study its effects on specific cells or tissues with high precision.
Bioconjugatable analogs are designed to be attached to other molecules, such as fluorescent dyes, biotin, or affinity tags. These tagged molecules can be used as probes to visualize the subcellular localization of the compound, to identify its binding partners through affinity purification-mass spectrometry, or to develop targeted drug delivery systems. nih.govmdpi.commdpi.com The synthesis of such research tools would provide invaluable insights into the molecular pharmacology of the this compound scaffold. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 8-nitro-4-(1-pyrrolidinyl)quinoline, and what factors influence yield optimization?
- Methodological Answer : The synthesis typically involves functionalization of the quinoline core. For nitro-substituted quinolines, methods like the Skraup or Doebner-Miller reactions are adapted. For example, 8-nitroquinoline derivatives can be synthesized via nitration of precursor quinolines under controlled acidic conditions (e.g., H₂SO₄/HNO₃) at 100°C . Introducing the pyrrolidinyl group at the 4-position may involve nucleophilic substitution using pyrrolidine under reflux in polar aprotic solvents (e.g., DMF) with catalytic KI. Yield optimization depends on stoichiometric ratios, reaction time, and purification methods (e.g., recrystallization from dichloromethane/hexane mixtures) .
Q. How is the structural characterization of this compound performed to confirm purity and regiochemistry?
- Methodological Answer : X-ray crystallography is the gold standard for confirming regiochemistry and molecular conformation. For example, bond lengths and dihedral angles between the pyridine and benzene rings (e.g., ~3.0° planar deviation in 8-nitroquinoline derivatives) can validate structural integrity . Complementary techniques include:
- IR spectroscopy : To identify functional groups (e.g., nitro stretches at ~1520 cm⁻¹, pyrrolidinyl N-H stretches).
- GC-MS : For molecular ion detection (e.g., [M+H]⁺ peaks) and fragmentation patterns .
- ¹H/¹³C NMR : To resolve aromatic proton environments and substituent effects .
Q. What are the foundational pharmacological activities associated with 8-nitroquinoline derivatives?
- Methodological Answer : Quinoline derivatives are studied for antimicrobial, anticancer, and chelating properties. For example, 8-hydroxyquinoline derivatives exhibit metal-chelating activity, which disrupts microbial metalloenzymes . Researchers should screen this compound using:
- In vitro assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains.
- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How do electronic effects of the nitro and pyrrolidinyl groups influence the reactivity of this compound in further functionalization?
- Methodological Answer : The nitro group is electron-withdrawing, deactivating the quinoline ring toward electrophilic substitution but directing nucleophilic attacks to meta/para positions. Conversely, the pyrrolidinyl group (electron-donating via lone-pair donation) enhances basicity at the 4-position. Computational studies (DFT) can map electrostatic potential surfaces to predict reaction sites. For example, acylation reactions at the pyrrolidinyl nitrogen are feasible under mild conditions (e.g., acetyl chloride in THF) .
Q. What analytical strategies resolve contradictions in spectral data for structurally similar quinoline derivatives?
- Methodological Answer : Discrepancies in GC-MS or NMR data often arise from isomeric impurities or dynamic equilibria (e.g., keto-enol tautomerism). Strategies include:
- High-resolution mass spectrometry (HRMS) : To distinguish isobars (e.g., [M+H]⁺ vs. [M+Na]⁺ adducts).
- Variable-temperature NMR : To detect tautomeric shifts or conformational changes.
- 2D NMR (COSY, NOESY) : To assign coupling patterns and spatial proximities .
Q. How can the environmental persistence and toxicity of this compound be assessed for regulatory compliance?
- Methodological Answer : Follow OECD guidelines for environmental risk assessment:
- Persistence : Measure hydrolysis rates at varying pH and UV stability.
- Bioaccumulation : Determine log Kow (octanol-water partition coefficient) via shake-flask methods.
- Ecototoxicity : Perform Daphnia magna or algal growth inhibition assays .
Experimental Design Considerations
Q. What precautions are critical when handling this compound due to its potential mutagenicity?
- Methodological Answer : Nitroaromatics are often genotoxic. Implement:
- Containment : Use fume hoods and sealed reactors during synthesis.
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and eye protection.
- Waste disposal : Neutralize nitro groups with reducing agents (e.g., Fe/HCl) before disposal .
Q. How can researchers optimize reaction conditions for scale-up synthesis while minimizing byproducts?
- Methodological Answer : Use design of experiments (DoE) to model variables (temperature, solvent, catalyst). For example:
- Solvent screening : Compare DMF (high polarity) vs. toluene (low polarity) for substitution reactions.
- Catalytic additives : KI or phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
